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Compound of Interest

Compound Name: (+)-Intermedine

Cat. No.: B1669703 Get Quote

This guide provides a comparative analysis of published methodologies for the total and

enantioselective synthesis of (+)-Intermedine, a pyrrolizidine alkaloid. The information is

intended for researchers, scientists, and drug development professionals seeking to

understand and potentially replicate these synthetic routes.

Introduction
(+)-Intermedine is a naturally occurring pyrrolizidine alkaloid found in various plant species.

Due to its biological activities, including potential antitumor properties, the synthesis of (+)-
Intermedine and its analogues has been a subject of interest in medicinal and organic

chemistry.[1][2] This guide compares different synthetic strategies, focusing on their efficiency,

stereochemical control, and overall approach.

Comparison of Synthetic Strategies
The synthesis of (+)-Intermedine and other pyrrolizidine alkaloids can be broadly categorized

into racemic and asymmetric approaches. Many modern strategies focus on enantioselective

synthesis to obtain the desired stereoisomer. A common retrosynthetic disconnection involves

the esterification of a necine base with a necic acid. For (+)-Intermedine, the necine base is

(-)-retronecine and the necic acid is (+)-trachelanthic acid.
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Strategy Key Features
Reported

Overall Yield
Stereocontrol Reference

Zalkow et al.

(1985)

Coupling of (-)-

retronecine with

protected (+)-

trachelanthic

acid.

Not explicitly

stated for (+)-

Intermedine

alone.

Relies on the

stereochemistry

of the natural

product-derived

starting material,

(-)-retronecine.

[1][2]

Lindsley et al.

(2012) -

Synthesis of (+)-

Amabiline

Convergent

enantioselective

synthesis of a

related alkaloid,

(+)-amabiline,

from (-)-

supinidine and

(-)-viridifloric

acid.

6.2%

Employs a novel

methodology for

the asymmetric

synthesis of the

unsaturated

pyrrolizidine

core.

[3]

Detailed Experimental Protocols
General Approach from Zalkow et al. (1985)
This synthesis involves the coupling of (-)-retronecine, obtained from the hydrolysis of

monocrotaline, with a derivative of (+)-trachelanthic acid.

1. Synthesis of (+)-Trachelanthic Acid:

Detailed procedures for the synthesis of (-)- and (+)-trachelanthic acids are a prerequisite for

this synthesis.[1]

2. Coupling Reaction:

The isopropylidene derivative of (+)-trachelanthic acid is regiospecifically coupled at the C-9

position of (-)-retronecine.[1]

3. Hydrolysis:
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The resulting intermediate is hydrolyzed to yield (+)-Intermedine.[1]

4. N-Oxide Formation (Optional):

Subsequent oxidation can lead to the formation of Intermedine N-oxide, which has also been

studied for its biological activity.[1]

Conceptual Workflow for Pyrrolizidine Alkaloid
Synthesis
The synthesis of pyrrolizidine alkaloids like (+)-Intermedine often follows a convergent

approach where the necine base and the necic acid are synthesized separately and then

coupled.
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Caption: Convergent synthesis of (+)-Intermedine.

Signaling Pathways and Biological Activity
While this guide focuses on the chemical synthesis, it is important to note the biological context

of (+)-Intermedine. As a pyrrolizidine alkaloid, it exhibits hepatotoxicity. Studies have shown

that Intermedine can induce cytotoxicity in hepatocytes.[4][5][6]

Mechanism of Intermedine-Induced Hepatotoxicity
Intermedine has been shown to induce apoptosis in hepatocytes through a mitochondria-

mediated pathway. This involves the overproduction of reactive oxygen species (ROS), loss of

mitochondrial membrane potential, and the release of cytochrome c, which in turn activates the

caspase-3 pathway.[4][5]

(+)-Intermedine Increased ROS Production Mitochondrial Damage
(Loss of Membrane Potential) Cytochrome c Release Caspase-3 Activation Apoptosis
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Caption: Intermedine-induced apoptosis pathway.

This guide provides a snapshot of the synthetic strategies for (+)-Intermedine. For detailed

step-by-step protocols, it is essential to consult the primary literature cited. The choice of a

particular synthetic route will depend on the specific requirements of the research, including the

desired scale, enantiopurity, and available starting materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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